An In-Depth Technical Guide to 4-Amino-1-(2-pyridyl)piperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-Amino-1-(2-pyridyl)piperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-1-(2-pyridyl)piperidine hydrochloride (CAS Number: 77145-39-2), a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical and physical properties, explore a representative synthetic pathway, detail methods for its analytical characterization, discuss its applications as a critical scaffold, and provide essential safety and handling protocols.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. The introduction of an amino group and a pyridyl substituent, as seen in 4-Amino-1-(2-pyridyl)piperidine, creates a versatile building block with multiple points for chemical elaboration. This particular arrangement of functional groups offers a unique combination of hydrogen bonding capabilities, basicity, and aromatic interactions, which are crucial for molecular recognition and binding to biological targets. Derivatives of this core structure are explored in a multitude of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 77145-39-2 | [3] |
| Molecular Formula | C₁₀H₁₅N₃·HCl | [4] |
| Molecular Weight | 213.71 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water (predicted due to hydrochloride salt) | General knowledge |
| Stability | Stable under normal storage conditions. | [4] |
Synthesis and Purification: A Representative Pathway
While multiple synthetic routes to substituted piperidines exist, a common and effective strategy involves the reductive amination of a piperidone precursor.[5] The following protocol is a representative, field-proven method for the synthesis of the free base, 1-(pyridin-2-yl)piperidin-4-amine, followed by its conversion to the hydrochloride salt.
Synthesis Workflow
Caption: A representative workflow for the synthesis of 4-Amino-1-(2-pyridyl)piperidine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Reductive Amination
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and 2-aminopyridine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane, add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent the reduction of the pyridine ring.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-4-(pyridin-2-ylamino)piperidine.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M, 3-4 eq) dropwise at 0 °C. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and HCl facilitates its clean removal.
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will often precipitate from the solution.
-
Monitor the reaction for the complete removal of the Boc group.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-1-(2-pyridyl)piperidine hydrochloride.
Purification Protocol
For high-purity material required for drug development, recrystallization is often necessary.
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization
A robust analytical package is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectral properties of the 4-aminopiperidine and 2-pyridyl moieties.
Analytical Workflow
Caption: A standard analytical workflow for the characterization of a synthesized chemical entity.
Predicted Spectral Data
| Technique | Predicted Observations | Rationale |
| ¹H NMR | Pyridyl Protons: 4 distinct signals in the aromatic region (~6.5-8.2 ppm).Piperidine Protons: Multiple signals in the aliphatic region (~1.5-4.0 ppm). The protons adjacent to the pyridyl nitrogen will be downfield.Amino Protons: A broad singlet, exchangeable with D₂O. | The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the nitrogen atoms within the piperidine ring.[3][6] |
| ¹³C NMR | Pyridyl Carbons: 5 signals in the aromatic region (~107-158 ppm).Piperidine Carbons: 3 distinct signals in the aliphatic region (~30-60 ppm). The carbon attached to the amino group will be around 45-55 ppm. | The carbon chemical shifts will reflect the electronic environment, with carbons attached to nitrogen atoms appearing downfield.[4][7] |
| FTIR (cm⁻¹) | N-H Stretch: Broad absorption around 3200-3400 cm⁻¹ (from NH₂ and NH⁺).C-H Stretch: Aliphatic (~2850-2950 cm⁻¹) and Aromatic (~3000-3100 cm⁻¹).C=N and C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region characteristic of the pyridine ring.[8][9] | The spectrum will show characteristic peaks for the primary amine, the protonated amine hydrochloride, and the aromatic pyridine ring. |
| Mass Spec. | [M+H]⁺: Expected at m/z 178.13 (for the free base C₁₀H₁₅N₃). | Electrospray ionization (ESI) in positive mode will readily protonate the basic nitrogen atoms of the molecule, yielding the mass of the free base plus a proton.[10] |
Applications in Drug Discovery
4-Amino-1-(2-pyridyl)piperidine hydrochloride serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. The primary amine at the 4-position is a key nucleophilic handle for further functionalization, such as acylation, sulfonylation, or reductive amination, to introduce various pharmacophoric groups.[11] The pyridyl nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen's basicity can be modulated for optimal pharmacokinetic properties.
Derivatives of this scaffold have been investigated as:
-
Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases.[12]
-
GPCR Ligands: The structural features are suitable for interaction with G-protein coupled receptors, which are a major class of drug targets.
-
Ion Channel Modulators: The charged nature of the protonated form can facilitate interactions with the pores of ion channels.
The ability to readily synthesize libraries of compounds from this core structure makes it an attractive tool for lead discovery and optimization campaigns in the pharmaceutical industry.
Safety and Handling
As a laboratory chemical, 4-Amino-1-(2-pyridyl)piperidine hydrochloride must be handled with appropriate precautions.
-
Hazard Identification: This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth and seek immediate medical advice.[6]
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
4-Amino-1-(2-pyridyl)piperidine hydrochloride is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control of protecting groups and reaction conditions, is achievable through established synthetic methodologies. A clear understanding of its properties, characterization, and safe handling is paramount for its effective use in the laboratory. The versatility of its functional groups ensures its continued relevance in the ongoing quest for novel therapeutics.
References
-
PubChem. (n.d.). 4-Amino-1-(2-pyridyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
SDS Library. (2024, March 5). 4-Amino-1-(2-pyridyl)piperidine hydrochloride SDS. Retrieved from [Link]
-
Kharitonov, Y. B., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. Retrieved from [Link]
-
Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminopiperidine [FTIR] - Spectrum. Retrieved from [Link]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225. Retrieved from [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR [m.chemicalbook.com]
- 7. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. Piperidine [webbook.nist.gov]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]




